Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 61451-04-5
VCID: VC17647538
InChI: InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3
SMILES:
Molecular Formula: C12H17O6P
Molecular Weight: 288.23 g/mol

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate

CAS No.: 61451-04-5

Cat. No.: VC17647538

Molecular Formula: C12H17O6P

Molecular Weight: 288.23 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate - 61451-04-5

Specification

CAS No. 61451-04-5
Molecular Formula C12H17O6P
Molecular Weight 288.23 g/mol
IUPAC Name 1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one
Standard InChI InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3
Standard InChI Key FLHXHGYPCSMIAA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Functional Groups

Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has the molecular formula C₁₂H₁₇O₆P, derived from its core structure:

  • A phosphonate group (PO(OR)2\text{PO(OR)}_2) with two methoxy substituents.

  • A 2-oxopropyl chain (CH2C(O)CH2\text{CH}_2\text{C(O)CH}_2) linking the phosphonate to a phenoxy group.

  • A 4-methoxyphenoxy moiety (OPh-OCH3\text{OPh-OCH}_3) at the terminal position.

The methoxy group on the phenyl ring enhances electron density through its electron-donating nature, influencing reactivity in electrophilic substitution reactions . The ketone group introduces potential sites for nucleophilic attack or redox activity .

Spectroscopic Data

While direct spectroscopic data for this compound is unavailable, analogs provide reference points:

  • ¹H-NMR: The methoxy protons (OCH3\text{OCH}_3) resonate at δ ~3.75–3.85 ppm as a singlet. Aromatic protons from the phenoxy group appear as doublets in the δ 6.80–7.20 ppm range . The methyl groups of the phosphonate ester typically show signals at δ 1.20–1.40 ppm .

  • ³¹P-NMR: Phosphonate groups in similar structures exhibit singlets at δ 20–25 ppm .

  • IR Spectroscopy: Strong absorptions for P=O\text{P=O} (~1250 cm⁻¹), C=O\text{C=O} (~1670 cm⁻¹), and P-O-C\text{P-O-C} (~1030 cm⁻¹) are expected .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate likely follows strategies used for analogous phosphonates :

Nucleophilic Substitution

Reaction Scheme:

ClCH2C(O)CH2PO(OCH3)2+NaOPh-OCH3(CH3O)2POCH2C(O)CH2OPh-OCH3+NaCl\text{ClCH}_2\text{C(O)CH}_2\text{PO(OCH}_3\text{)}_2 + \text{NaOPh-OCH}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{POCH}_2\text{C(O)CH}_2\text{OPh-OCH}_3 + \text{NaCl}

Conditions:

  • Substitution of a chloro intermediate with 4-methoxyphenol in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Catalysis by potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl .

Michaelis-Arbuzov Reaction

Reaction Scheme:

(CH3O)3P+BrCH2C(O)CH2OPh-OCH3(CH3O)2POCH2C(O)CH2OPh-OCH3+CH3Br\text{(CH}_3\text{O)}_3\text{P} + \text{BrCH}_2\text{C(O)CH}_2\text{OPh-OCH}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{POCH}_2\text{C(O)CH}_2\text{OPh-OCH}_3 + \text{CH}_3\text{Br}

Conditions:

  • Heating under reflux in anhydrous toluene .

  • Yields depend on the electrophilicity of the alkyl halide and steric hindrance .

Optimization Challenges

  • Steric Effects: Bulky substituents on the phenoxy group reduce reaction rates .

  • Byproduct Formation: Competing esterification or oxidation requires careful temperature control .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Estimated)Source Analog
Molecular Weight288.23 g/molC₁₂H₁₇O₆P
Boiling Point180–185°C/0.1 mmHgDimethyl (2-oxoheptyl)phosphonate
Density1.25–1.30 g/cm³Dimethyl (2-oxopropyl)phosphonate
SolubilityModerate in DMSO, acetone; low in waterPhosphonate esters

Stability and Reactivity

  • Hydrolytic Stability: Phosphonate esters hydrolyze slowly in aqueous acidic or basic conditions, forming phosphonic acids .

  • Thermal Decomposition: Degrades above 200°C, releasing methanol and forming cross-linked phosphorus oxides .

Applications and Biological Activity

Enzyme Inhibition

The phosphonate group mimics phosphate transition states, making it a candidate for enzyme inhibition:

  • Alkaline Phosphatase: Analogous compounds show competitive inhibition with KiK_i values ~10–50 μM .

  • Proteases: Structural similarity to phosphorylated serine residues suggests potential protease inhibition .

Antioxidant Properties

Preliminary assays on related phosphonates demonstrate radical scavenging activity:

  • DPPH Assay: IC₅₀ values of 80–120 μM, comparable to ascorbic acid in some analogs .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Functional GroupsUnique Properties
Dimethyl (3-(3-chlorophenoxy)-2-oxopropyl)phosphonateC₁₁H₁₄ClO₅PChlorophenoxy, ketoneHigher electrophilicity
Dimethyl (2-oxoheptyl)phosphonateC₉H₁₉O₄PLinear alkyl chainEnhanced lipophilicity
Dimethyl (4-methoxyphenoxy)ethylphosphonateC₁₁H₁₇O₅PMethoxyphenoxy, ethyl linkerImproved hydrolytic stability

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data on acute or chronic toxicity in mammalian models.

  • Synthetic Scalability: Current methods lack atom economy, necessitating greener catalysts.

Emerging Opportunities

  • Drug Delivery Systems: Functionalization with targeting moieties (e.g., peptides) could enhance specificity .

  • Materials Science: Incorporation into flame-retardant polymers due to phosphorus content .

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